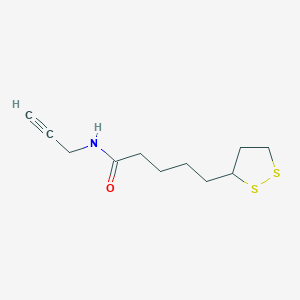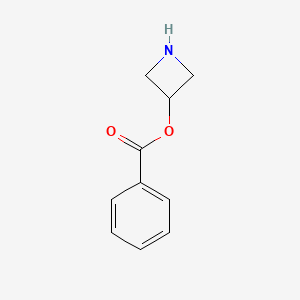
3-Azetidinyl benzoate
Descripción general
Descripción
3-Azetidinyl benzoate is a heterocyclic compound. It is also known as azetidin-3-yl benzoate . It has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
Azetidines, including 3-Azetidinyl benzoate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular formula of 3-Azetidinyl benzoate is C10H11NO2 . Its molecular weight is 177.2 g/mol .Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl benzoate, have unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain . Recent advances in the chemistry and reactivity of azetidines have been reported .Aplicaciones Científicas De Investigación
Asymmetric Hydrolysis and Chemical Conversion
- Asymmetric hydrolysis of d1 R* benzoate (d1 3) can be effectively achieved by Bacillus subtilis, resulting in the production of optically-active R-hydroxyethyl azetidinone. This product is then chemically converted into β-azetidinyl acetyl thioester derivative and further into carbapenem derivative, illustrating its utility in synthesizing complex biochemical compounds (Hirai, Miyakoshi, & Naito, 1989).
Synthesis and Anti-Inflammatory Activity
- Indolyl azetidinones, synthesized through the reaction of hydrazones with chloro acetyl chloride, demonstrate significant anti-inflammatory activity. This highlights the potential of 3-azetidinyl benzoate derivatives in developing new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antimicrobial and Antifungal Activities
- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, synthesized from 3-azetidinyl benzoate, show promising antibacterial and antifungal activities, especially those with chloro and methoxy groups. These findings suggest potential applications in treating microbial infections (Patel & Patel, 2011).
Antibacterial Agents
- 7-Azetidinylquinolones, including derivatives of 3-azetidinyl benzoate, have been shown to possess significant antibacterial properties. The structure-activity relationship studies indicate that chirality at the azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy, suggesting potential in developing new antibacterial drugs (Frigola et al., 1995).
Antitubercular Activities
- Novel trihydroxy benzamido azetidin-2-one derivatives exhibit notable antitubercular activities, comparable to standard drugs like isoniazid. This indicates the potential of 3-azetidinyl benzoate derivatives in treating tuberculosis (Ilango & Arunkumar, 2011).
Rearrangement in Synthesis
- Azetidinyl benzothiazolyl disulphides, derived from 3-azetidinyl benzoate, can rearrange to form 2β-(benzothiazolylthiomethyl)penams upon thermolysis, demonstrating their versatility in chemical synthesis (Alpegiani, Giudici, Perrone, & Borghi, 1990).
Chromogenic Chemosensor
- Azo 8-hydroxyquinoline benzoate, derived from 3-azetidinyl benzoate, acts as a selective chromogenic chemosensor for detecting metal ions like Hg2+ and Cu2+, indicating its potential application in environmental monitoring and metal ion detection (Cheng et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
azetidin-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYWVLACJWVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



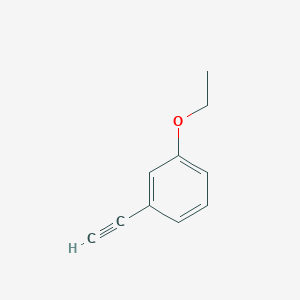
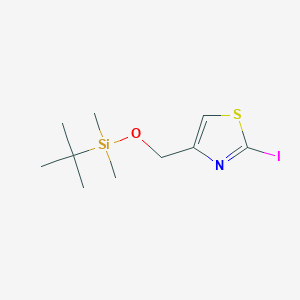



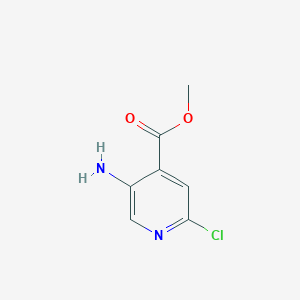
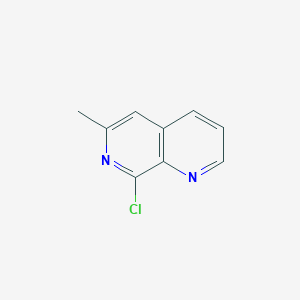
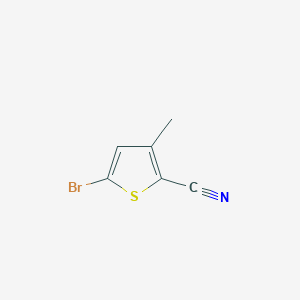
![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)


![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)

